molecular formula C10H11N B7809338 Benzene, 1-isocyano-2-(1-methylethyl)- CAS No. 90901-53-4

Benzene, 1-isocyano-2-(1-methylethyl)-

Cat. No.: B7809338
CAS No.: 90901-53-4
M. Wt: 145.20 g/mol
InChI Key: AHNXEGHFRCCMIF-UHFFFAOYSA-N
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Description

Benzene, 1-isocyano-2-(1-methylethyl)-: is an organic compound with the molecular formula C10H11N. It is also known as 1-isocyano-2-isopropylbenzene. This compound belongs to the class of isocyanides, which are characterized by the presence of an isocyano group (-NC) attached to a benzene ring. Isocyanides are known for their unique chemical properties and reactivity, making them valuable in various chemical reactions and applications.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of Benzene, 1-isocyano-2-(1-methylethyl)- typically involves the reaction of an appropriate amine with chloroform and a base, such as potassium hydroxide, in a process known as the Hofmann isocyanide synthesis. The reaction proceeds as follows:

  • The amine is treated with chloroform and potassium hydroxide.
  • The reaction mixture is heated, leading to the formation of the isocyanide.

Industrial Production Methods: Industrial production of Benzene, 1-isocyano-2-(1-methylethyl)- follows similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the product. The process involves:

  • Large-scale mixing of the amine, chloroform, and potassium hydroxide.
  • Controlled heating and monitoring of the reaction to ensure complete conversion to the isocyanide.
  • Purification of the product through distillation or recrystallization.

Chemical Reactions Analysis

Types of Reactions: Benzene, 1-isocyano-2-(1-methylethyl)- undergoes various chemical reactions, including:

    Substitution Reactions: The isocyano group can participate in nucleophilic substitution reactions, where it is replaced by other nucleophiles.

    Addition Reactions: The compound can undergo addition reactions with electrophiles, leading to the formation of new compounds.

    Oxidation and Reduction Reactions: The isocyano group can be oxidized or reduced under specific conditions, leading to different products.

Common Reagents and Conditions:

    Nucleophilic Substitution: Common reagents include alkyl halides and nucleophiles such as amines or thiols. The reaction is typically carried out in an organic solvent like dichloromethane.

    Addition Reactions: Electrophiles such as halogens or acids are used. The reaction conditions vary depending on the electrophile.

    Oxidation and Reduction: Oxidizing agents like potassium permanganate or reducing agents like lithium aluminum hydride are used under controlled conditions.

Major Products Formed:

    Substitution Reactions: The major products are substituted benzene derivatives.

    Addition Reactions: The products are typically addition compounds with new functional groups attached to the benzene ring.

    Oxidation and Reduction: The products vary depending on the specific reaction conditions and reagents used.

Scientific Research Applications

Benzene, 1-isocyano-2-(1-methylethyl)- has several scientific research applications, including:

    Chemistry: It is used as a building block in organic synthesis, particularly in the synthesis of complex molecules and pharmaceuticals.

    Biology: The compound is used in the study of enzyme mechanisms and protein-ligand interactions due to its unique reactivity.

    Industry: The compound is used in the production of specialty chemicals and materials, including polymers and resins.

Mechanism of Action

The mechanism of action of Benzene, 1-isocyano-2-(1-methylethyl)- involves its interaction with various molecular targets and pathways. The isocyano group is highly reactive and can form covalent bonds with nucleophilic sites on proteins and enzymes. This reactivity allows the compound to modulate enzyme activity and protein function, making it valuable in biochemical studies and drug design.

Comparison with Similar Compounds

    Benzene, 1-isocyano-2-methyl-: Similar structure but with a methyl group instead of an isopropyl group.

    Benzene, 1-isocyano-3-(1-methylethyl)-: Similar structure but with the isocyano group in a different position on the benzene ring.

    Benzene, 1-isocyano-4-(1-methylethyl)-: Similar structure but with the isocyano group in yet another position on the benzene ring.

Uniqueness: Benzene, 1-isocyano-2-(1-methylethyl)- is unique due to the specific positioning of the isocyano and isopropyl groups on the benzene ring. This unique structure imparts distinct chemical properties and reactivity, making it valuable in specific synthetic and research applications.

Properties

IUPAC Name

1-isocyano-2-propan-2-ylbenzene
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H11N/c1-8(2)9-6-4-5-7-10(9)11-3/h4-8H,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AHNXEGHFRCCMIF-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)C1=CC=CC=C1[N+]#[C-]
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H11N
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60392110
Record name BENZENE, 1-ISOCYANO-2-(1-METHYLETHYL)-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60392110
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

145.20 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

90901-53-4
Record name BENZENE, 1-ISOCYANO-2-(1-METHYLETHYL)-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60392110
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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